1-Bromo-5-methylnaphthalene
Overview
Description
1-Bromo-5-methylnaphthalene is a chemical compound that is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fifth position of the naphthalene ring system. This compound is of interest in various chemical syntheses and reactions due to its structural properties.
Synthesis Analysis
The synthesis of 1-Bromo-5-methylnaphthalene has been achieved through a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, which is generated from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction produces a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-Bromo-5-methylnaphthalene in high yields .
Molecular Structure Analysis
While the specific molecular structure analysis of 1-Bromo-5-methylnaphthalene is not detailed in the provided papers, the structure can be inferred from its synthesis and general knowledge of naphthalene derivatives. The presence of a bromine atom and a methyl group on the naphthalene ring system would influence its reactivity and physical properties.
Chemical Reactions Analysis
1-Bromo-5-methylnaphthalene can be used as a precursor in various chemical reactions. For instance, it can undergo palladium-catalyzed amination under microwave conditions to form 1-aminonaphthalenes, which are prepared in good yields . This demonstrates the compound's utility in forming aminated derivatives, which are valuable in pharmaceutical and material sciences.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis Processes
Reactivity and Selectivity in Chemical Reactions
The reactivity of 1-bromo-5-methylnaphthalene in chemical reactions demonstrates significant potential. For instance, its derivatives showed varying π-facial selectivity when reacting with singlet oxygen, influenced by the substituents at the stereogenic center (W. Adam & M. Prein, 1994).
Applications in Spectroscopy
1-Methylnaphthalene, a related compound, is extensively used as a laser-induced fluorescence (LIF) tracer for imaging in internal combustion engines. Research on its stability and reaction properties under various conditions is crucial for accurate measurement results (Peter Fendt et al., 2020).
Catalytic Reactions
The compound has also been studied in catalytic reactions. For example, in the hydrogenation of 1-methylnaphthalene, a high conversion rate of 98% to methyldecalins was achieved using specific catalysts (B. Demirel & W. Wiser, 1996).
Material Science Applications
In material science, it has been used in the synthesis of high-softening-point methylene-bridged pitches. This process involves the reaction of 1-methylnaphthalene with bromine under visible light irradiation, followed by a thermal reaction to produce high-quality carbonaceous pitches (Chuanzhang Ge et al., 2015).
Toxicology Studies
Although outside the primary scope of this query, it's important to note that related compounds like 1-methylnaphthalene have been studied for their toxicological effects. For instance, inhalation toxicity studies in rats have provided insights into the potential health risks associated with exposure to these compounds (Yong-Soon Kim et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .
Relevant Papers The synthesis and properties of 1-Bromo-5-methylnaphthalene have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
properties
IUPAC Name |
1-bromo-5-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWNUJVZXCUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296995 | |
Record name | 1-bromo-5-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-methylnaphthalene | |
CAS RN |
20366-59-0 | |
Record name | 20366-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-5-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-5-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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